molecular formula C9H7BrClF2NO B1380671 4-Bromo-3-chloro-N-(2,2-difluoroethyl)benzamide CAS No. 1548628-25-6

4-Bromo-3-chloro-N-(2,2-difluoroethyl)benzamide

Cat. No. B1380671
CAS RN: 1548628-25-6
M. Wt: 298.51 g/mol
InChI Key: QOGPJANIXGFKAZ-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-N-(2,2-difluoroethyl)benzamide (BCDFEB) is a chemical compound that has a wide range of applications in scientific research. BCDFEB is a member of the benzamide family, which is a group of compounds that are characterized by the presence of an amide group attached to a benzene ring. BCDFEB is a white crystalline powder that is soluble in water and has a molecular weight of 285.24 g/mol.

Scientific Research Applications

Synthesis and Characterization in Medicinal Chemistry

  • Synthesis of Derivatives : This compound has been used in the synthesis of novel non-peptide CCR5 antagonists, demonstrating its utility in medicinal chemistry for creating targeted therapeutic agents. For instance, its derivatives were synthesized and characterized through various chemical processes, showing promise in this field (Cheng De-ju, 2014) (Cheng De-ju, 2015) (H. Bi, 2014).
  • Structural Characterization : Its structural properties have been extensively studied using techniques like NMR and MS, essential for understanding its potential in drug design and synthesis (H. Bi, 2015).

Material Science and Coordination Chemistry

  • Synthesis of Complexes : In the realm of coordination chemistry, 4-Bromo-3-chloro-N-(2,2-difluoroethyl)benzamide derivatives have been used to synthesize and characterize metal complexes. This includes compounds like Cu(II) and Ni(II) complexes, indicating its versatility in creating various chemical structures (G. Binzet et al., 2009).

Antipathogenic and Anticonvulsant Activities

  • Antipathogenic Properties : Some derivatives of this compound have shown significant antipathogenic activity against strains like Pseudomonas aeruginosa and Staphylococcus aureus, highlighting its potential use in developing antimicrobial agents (Carmen Limban et al., 2011).
  • Anticonvulsant Activity : Derivatives have also been evaluated for anticonvulsant activity, with certain analogs showing potency comparable to established anticonvulsant drugs, which could lead to new treatments in this area (Dl Mussoi et al., 1996).

Crystallography and Theoretical Studies

  • Crystal Structure Analysis : The crystal structure of derivatives of 4-Bromo-3-chloro-N-(2,2-difluoroethyl)benzamide has been analyzed, providing insights into the molecular arrangement and potential applications in material sciences (Efraín Polo et al., 2019).
  • Theoretical Calculations : Detailed theoretical calculations, including DFT studies, have been carried out on these compounds, contributing to a deeper understanding of their chemical properties and potential applications (P. Mondal et al., 2018).

properties

IUPAC Name

4-bromo-3-chloro-N-(2,2-difluoroethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClF2NO/c10-6-2-1-5(3-7(6)11)9(15)14-4-8(12)13/h1-3,8H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGPJANIXGFKAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCC(F)F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-chloro-N-(2,2-difluoroethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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